Fenclorac diethylamine salt
Description
Properties
CAS No. |
36616-54-3 |
|---|---|
Molecular Formula |
C18H27Cl2NO2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C14H16Cl2O2.C4H11N/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;1-3-5-4-2/h6-9,13H,1-5H2,(H,17,18);5H,3-4H2,1-2H3 |
InChI Key |
WHBHBTMYJJMMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenclorac diethylamine salt involves the preparation of silyl derivatives and the use of a hydrogen flame-ionization detector . The process includes the addition of an internal standard (triphenylethylene) and the use of a phenyl methyl silicone liquid phase column operated at about 195°C . The silyl derivatives are characterized by gas-liquid chromatography-mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the available literature. the synthesis typically involves the reaction of a,3-dichloro-4-cyclohexylphenylacetic acid with diethylamine under controlled conditions to form the diethylamine salt .
Chemical Reactions Analysis
Types of Reactions
Fenclorac diethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl ring and the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its esters and other substituted phenylacetic acid compounds .
Scientific Research Applications
Fenclorac diethylamine salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of fenclorac diethylamine salt involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the production of prostaglandins, which contribute to inflammation, pain, and fever . By inhibiting COX enzymes, this compound reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacokinetic Comparison of Fenclorac Across Species
| Species | Plasma Half-Life (hours) | Primary Excretion Route | Major Metabolites |
|---|---|---|---|
| Rat | 1.6 | Biliary | Hydroxycyclohexyl analogs |
| Dog | 6.5 | Biliary | Glycolic acid derivatives |
| Monkey | 4.2 | Renal | Hydroxycyclohexyl analogs |
| Human | 3.8 | Renal | Glycolic acid derivatives |
Q & A
Q. What are the standard procedures for synthesizing Fenclorac diethylamine salt in laboratory settings?
this compound synthesis typically involves reacting Fenclorac acid with diethylamine in a stoichiometric ratio. A methodologically robust approach includes dissolving Fenclorac acid in a polar solvent (e.g., water or ethanol), adding diethylamine dropwise under controlled temperature (e.g., 50°C), and precipitating the salt via salting-out using saturated sodium chloride. Purification involves filtration and desiccation with calcium chloride. Critical parameters include pH control, reaction time, and stoichiometric precision to avoid byproducts .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Chromatography : Reverse-phase HPLC (RP-HPLC) with acetonitrile/water mobile phases (pH 2.5) and UV detection can assess purity .
- Mass Spectrometry : GC-MS with derivatization (e.g., benzenesulfonyl chloride) provides structural confirmation and detects trace impurities. Calibration curves (0.001–1 µg/L, R² ≥ 0.999) ensure quantitation accuracy .
- Spectroscopy : FT-IR and NMR (¹H/¹³C) validate functional groups and salt formation, such as amine protonation shifts .
Q. What are the critical parameters to monitor during the synthesis of this compound to ensure reproducibility?
Key variables include:
- Stoichiometry : Excess diethylamine (1.2–1.5 equivalents) ensures complete acid neutralization and minimizes unreacted starting material .
- Temperature : Maintain 50°C during dissolution to prevent premature crystallization.
- Purification : Use gravity filtration and desiccants (calcium chloride) to avoid hygroscopic contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility and reaction kinetics.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate proton transfer.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent ratio, and stirring rate .
Q. What methodologies are effective in resolving discrepancies in solubility data of this compound across studies?
- Standardized Protocols : Conduct solubility tests in buffered solutions (pH 1–12) at 25°C using USP/Ph.Eur. guidelines.
- Cross-Validation : Compare results from HPLC, gravimetric analysis, and nephelometry to identify methodological biases .
- Data Normalization : Account for ionic strength and counterion effects using the Hofmeister series .
Q. How can the stability of this compound be assessed under different storage conditions?
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Forced Degradation : Apply heat (80°C), UV light, and oxidative stress (H₂O₂) to identify degradation pathways.
- Analytical Validation : Use stability-indicating methods (e.g., GC-MS with m/z 198 for diethylamine quantification) .
Q. What strategies should be employed when encountering contradictory bioactivity results in studies involving this compound?
- Variable Control : Standardize cell lines, animal models, and dosing regimens to minimize biological variability.
- Dose-Response Curves : Validate potency across multiple concentrations (e.g., IC₅₀, EC₅₀) using triplicate experiments.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to reconcile conflicting data and identify confounding factors .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
